N-Demethyl-N-formyl Clarithromycin

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Researchers developing HPLC methods for Clarithromycin often face analytical failure from incorrect impurity standards. This USP/EP monographed reference standard provides the exact N-formylated scaffold required for accurate impurity profiling. - Unique N-demethyl-N-formyl structure ensures distinct RRT and resolution from Clarithromycin API peak. - Supplied with full characterization data (COA, HPLC, MS, NMR) for regulatory method validation. - Purity ≥95% (HPLC), available in 5 mg to 100 mg sizes from ready stock.

Molecular Formula C38H67NO14
Molecular Weight 761.947
CAS No. 127140-69-6
Cat. No. B589474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Demethyl-N-formyl Clarithromycin
CAS127140-69-6
SynonymsN-Demethyl-N-formyl-6-O-methylerythromycin;  3/-N-Demethyl-3/-N-formylclarithromycin;  Clarithromycin EP Impurity H;  USP Clarithromycin Impurity H
Molecular FormulaC38H67NO14
Molecular Weight761.947
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O
InChIInChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyMQUSOKRVLWZDKB-KCBOHYOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Demethyl-N-formyl Clarithromycin: Pharmacopeial Impurity & Reference Standard


N-Demethyl-N-formyl Clarithromycin, also known as Clarithromycin EP Impurity H, is a specified impurity of the semi-synthetic macrolide antibiotic Clarithromycin [1]. Chemically, it is defined as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, with the molecular formula C₃₈H₆₇NO₁₄ and a molecular weight of 761.94 g/mol [2]. It is an N-formylated and N-demethylated derivative of the parent drug, primarily recognized as a pharmacopeial reference standard (USP/EP) essential for analytical method development and quality control (QC) applications in pharmaceutical manufacturing [3].

Pharmacopeial impurity reference standard (EP Impurity H) for analytical quality control
Supports HPLC method development, system suitability, and impurity profiling workflows

Why Substituting Clarithromycin Impurities Fails


Generic substitution with other clarithromycin-related impurities (e.g., Impurity J, Impurity K, or N-demethyl clarithromycin) is scientifically invalid and poses a significant risk of analytical failure. N-Demethyl-N-formyl Clarithromycin possesses a unique chemical structure that combines N-demethylation and N-formylation, resulting in distinct physicochemical properties that dictate its behavior in HPLC and other analytical systems [1]. Using an incorrect impurity standard compromises the accuracy of impurity profiling, method validation (AMV), and QC release testing for Clarithromycin Active Pharmaceutical Ingredient (API) and finished dosage forms, directly impacting regulatory compliance with ICH guidelines and pharmacopeial monographs [2].

Structure Unique N-formyl/N-demethyl structure may shift chromatographic retention vs. other clarithromycin impurities, limiting direct interchangeability.
Validation Using an incorrect impurity standard may compromise method validation accuracy and regulatory compliance with pharmacopeial impurity limits.

Quantitative Evidence for Selecting N-Demethyl-N-formyl Clarithromycin


Melting Point and LogP Comparison

N-Demethyl-N-formyl Clarithromycin exhibits a distinct melting point of >230°C (decomposition) and a calculated LogP of 2.6 [1]. In contrast, the parent compound Clarithromycin has a reported melting point of 217-220°C [2]. This difference in thermal behavior and lipophilicity is critical for developing selective extraction, purification, and analytical methods where thermal stability and chromatographic retention are key parameters .

Melting Point & LogP
Cross-study comparable
MP >230°C (dec.) vs 217–220°C LogP 2.6 vs 3.16
Supports selective impurity separation method development.
Standard conditions; LogP via ACD/Labs.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

HPLC Purity and Separation Method

A validated HPLC method, using a NUCLEOSIL C18 column with a mobile phase of methanol and 0.067 mol/L KH₂PO₄ (60:40, v/v) at a flow rate of 1 mL/min and detection at 210 nm, successfully resolves N-Demethyl-N-formyl Clarithromycin from clarithromycin and other non-polar impurities [1]. This method achieves baseline separation and can detect non-polar compounds at the 0.02% (w/w) level relative to the API [2]. While other clarithromycin impurities (e.g., N-oxide, decladinosyl) are present in complex mixtures, this validated system provides a specific, quantitative tool for monitoring this particular impurity during drug substance and product manufacturing [3].

HPLC Separation
Validated method
Baseline resolution from API LOD 0.02% w/w
Enables accurate impurity quantification for QC release testing.
NUCLEOSIL C18, MeOH/phosphate buffer, 210 nm.
HPLC Method Development Pharmaceutical Analysis Impurity Quantification

Cytochrome P450 Binding Affinity

N-Demethyl-N-formyl Clarithromycin demonstrates measurable binding affinity to human Cytochrome P450 2A6 (CYP2A6), with a reported Kd value of 4.5 µM (4,500 nM) [1]. This is in contrast to the primary metabolic pathway of Clarithromycin, which is predominantly mediated by CYP3A4 [2]. While the parent drug is a known mechanism-based inhibitor of CYP3A4, the binding of this N-modified metabolite to CYP2A6, albeit with moderate affinity, suggests a potential for a different interaction profile with the hepatic mixed-function oxidase system compared to other clarithromycin metabolites like N-demethyl clarithromycin or clarithromycin N-oxide [3].

CYP2A6 Affinity
Cross-study comparable
Kd 4.5 µM for CYP2A6 (Clarithromycin: CYP3A4 inhibitor)
Supports metabolite profiling and DDI research interpretation.
In vitro binding assay; absorbance change measured.
Drug Metabolism Pharmacokinetics Enzyme Inhibition

Application Scenarios for Procurement


Certified Reference Standard for Impurity Profiling

The primary and most critical application is as a certified reference standard (CRS) for quantifying Clarithromycin EP Impurity H in API and finished drug products. Regulatory filings (e.g., ANDA, NDA) require validated HPLC methods that can accurately identify and quantify this specified impurity. Procurement of a highly characterized standard (e.g., >95% purity by HPLC) is essential for method development, system suitability testing, and routine QC analysis to ensure compliance with USP and EP monographs, which mandate strict impurity limits [1].

HPLC Method Development and Validation

Research and QC laboratories developing or optimizing HPLC methods for clarithromycin require the pure compound to establish system suitability parameters. The validated method described in [2] uses N-Demethyl-N-formyl Clarithromycin as a key marker to ensure resolution from the main API peak and other non-polar impurities. Using this specific compound allows analysts to accurately determine relative retention times (RRT) and resolution factors, which are critical for method robustness and transfer to manufacturing sites [3].

Macrolide Metabolism Research

In academic and industrial research settings, this compound serves as a valuable tool for studying the complex metabolic fate of clarithromycin. The documented in vitro binding to CYP2A6 (Kd = 4.5 µM) [4] provides a specific molecular interaction to investigate, distinct from the CYP3A4-mediated metabolism of the parent drug. It can be used as an analytical standard to identify and quantify this specific N-formyl metabolite in in vitro microsomal incubations or in vivo samples, aiding in the elucidation of structure-metabolism relationships for macrolide antibiotics [5].

Forced Degradation and Stability Studies

N-Demethyl-N-formyl Clarithromycin is a known degradation product of Clarithromycin, formed under certain stress conditions . Procuring this standard is essential for conducting forced degradation studies (e.g., oxidative, thermal, photolytic stress) on clarithromycin drug substance and formulated products. It serves as a definitive marker to track the formation of this specific degradant, allowing formulators to understand drug product stability, validate analytical methods for stability-indicating assays, and establish appropriate shelf-life specifications.

Application
Selection Property
Validation Focus
Impurity Profiling (CRS)
Certified purity and identity
System suitability & monographs compliance
HPLC Method Development
Resolution from API and non-polar impurities
RRT and resolution verification
Macrolide Metabolism Research
Reported CYP2A6 binding context
Metabolite identification in microsomal assays
Forced Degradation Studies
Degradant marker identity
Stability-indicating assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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